Nona-3,5-diyn-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

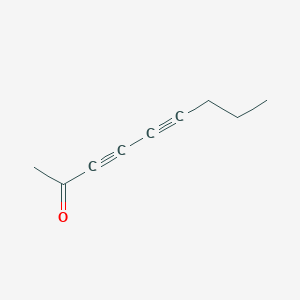

Structure

2D Structure

3D Structure

Properties

CAS No. |

116428-95-6 |

|---|---|

Molecular Formula |

C9H10O |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

nona-3,5-diyn-2-one |

InChI |

InChI=1S/C9H10O/c1-3-4-5-6-7-8-9(2)10/h3-4H2,1-2H3 |

InChI Key |

QWONPZQEZBKNSN-UHFFFAOYSA-N |

SMILES |

CCCC#CC#CC(=O)C |

Canonical SMILES |

CCCC#CC#CC(=O)C |

Synonyms |

3,5-Nonadiyn-2-one (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Nona-3,5-diyn-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-3,5-diyn-2-one is a polyyne ketone with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, spectroscopic data, and predicted reactivity. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known information with data extrapolated from closely related compounds and general principles of ynone and polyyne chemistry.

Introduction

Polyynes are a class of organic compounds characterized by the presence of two or more carbon-carbon triple bonds. These compounds are of significant interest due to their unique electronic properties and diverse biological activities, which include antimicrobial, antiviral, antifungal, and cytotoxic effects.[1][2] this compound, with its conjugated diyyne and ketone functionalities, represents a potentially valuable synthon for the construction of more complex molecules and a candidate for biological screening. This document aims to consolidate the available information on this compound and provide a technical foundation for its use in research and development.

Chemical Structure and Properties

This compound is a nine-carbon chain containing a ketone at the 2-position and two conjugated triple bonds at the 3- and 5-positions.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 116428-95-6 | ChemicalBook |

| Molecular Formula | C₉H₁₀O | ChemicalBook |

| Molecular Weight | 134.18 g/mol | ChemicalBook |

| Canonical SMILES | CCCC#CC#CC(=O)C | PubChem |

| InChIKey | QWONPZQEZBKNSN-UHFFFAOYSA-N | SpectraBase[3] |

Synthesis

Proposed Synthetic Pathway: Cadiot-Chodkiewicz Coupling

A potential route to this compound could involve a Cadiot-Chodkiewicz coupling reaction between 1-hexyne and a suitable 3-halo-2-butynone derivative, followed by deprotection if necessary. A more direct and likely approach would be the coupling of a terminal alkyne with an acid chloride.

Logical Flow of a General Synthesis:

Caption: General synthetic approach to this compound.

General Experimental Protocol for Synthesis of a Diynone (Illustrative)

The following is a generalized protocol based on the synthesis of similar conjugated diynones and should be adapted and optimized for the specific synthesis of this compound.

-

Preparation of the Alkynyl Nucleophile: 1-Hexyne would be deprotonated using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) at low temperature (e.g., -78 °C).

-

Coupling Reaction: To the solution of the lithium or magnesium hexynide, a solution of a suitable electrophile, such as 3-bromo-2-butynone or acetyl chloride in the presence of a palladium and/or copper catalyst (e.g., for Sonogashira-type couplings), would be added dropwise at low temperature.

-

Work-up: The reaction would be quenched with a saturated aqueous solution of ammonium chloride. The organic layer would be separated, and the aqueous layer extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers would be washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent removed under reduced pressure.

-

Purification: The crude product would be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Experimental Workflow for a General Diynone Synthesis:

Caption: Generalized experimental workflow for diynone synthesis.

Spectroscopic Data

Spectroscopic data for this compound is available in spectral databases, confirming its structure and providing a means for its identification.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the raw spectral data is not publicly available, the expected chemical shifts can be predicted based on the structure and data for similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (CH₃) | ~ 1.0 (t) | ~ 13 |

| 2 (C=O) | - | ~ 185 |

| 3 (C≡) | - | ~ 80 |

| 4 (C≡) | - | ~ 75 |

| 5 (C≡) | - | ~ 70 |

| 6 (C≡) | - | ~ 85 |

| 7 (CH₂) | ~ 2.3 (t) | ~ 20 |

| 8 (CH₂) | ~ 1.6 (m) | ~ 30 |

| 9 (CH₃) | ~ 2.4 (s) | ~ 32 |

Note: These are estimated values and may differ from experimental data.

Mass Spectrometry (MS)

A GC-MS spectrum is available for this compound.[3] The expected molecular ion peak [M]⁺ would be observed at m/z = 134.18.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 134 | [M]⁺ |

| 119 | [M - CH₃]⁺ |

| 91 | [M - C₃H₇]⁺ |

| 43 | [CH₃CO]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic peaks for the functional groups present in the molecule.

Table 4: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C≡C (conjugated) | ~ 2200 - 2100 (weak to medium) |

| C=O (conjugated ketone) | ~ 1685 - 1665 (strong) |

| C-H (sp³) | ~ 2960 - 2850 (medium) |

Reactivity

The reactivity of this compound is dictated by the presence of the conjugated diyyne system and the ketone functionality.

Nucleophilic Addition

The α,β-unsaturated ketone moiety is susceptible to both 1,2- and 1,4- (conjugate) nucleophilic addition. Hard nucleophiles, such as Grignard reagents and organolithium compounds, are more likely to attack the carbonyl carbon in a 1,2-addition. Softer nucleophiles, such as cuprates, amines, and thiols, will preferentially add to the β-carbon (C-5) via a 1,4-conjugate addition.

Signaling Pathway of Nucleophilic Addition:

Caption: Pathways of nucleophilic addition to this compound.

Cycloaddition Reactions

The conjugated diyyne system can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as the diene component, or in [2+2] cycloadditions.

Reduction

The triple bonds and the carbonyl group can be selectively reduced using various reagents. For example, catalytic hydrogenation with Lindlar's catalyst would be expected to reduce the alkynes to Z-alkenes. Stronger reducing agents like sodium borohydride would reduce the ketone to a secondary alcohol.

Potential Biological Activity

While no specific biological studies on this compound have been identified, the broader class of polyynes exhibits a wide range of biological activities.[1][4] These activities are often attributed to the rigid, linear structure and the electron-rich nature of the triple bonds. It is plausible that this compound could exhibit similar properties and warrants investigation as a potential therapeutic agent.

Conclusion

This compound is a molecule with interesting structural features that suggest a rich and varied chemistry. Although specific experimental data is sparse in the public domain, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its potential in organic chemistry and drug discovery.

References

Nona-3,5-diyn-2-one: A Technical Guide to its Molecular Structure and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-3,5-diyn-2-one is a polyyne ketone with a chemical structure that suggests potential for significant biological activity. This document provides a comprehensive overview of its molecular characteristics, including spectroscopic data, and explores potential synthetic methodologies. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and extrapolates from related compounds to provide a thorough technical understanding for research and development purposes. The potential cytotoxic properties, common to polyynes, are discussed in the context of possible mechanisms of action, laying the groundwork for future investigation into its therapeutic applications.

Molecular Structure and Properties

This compound is an organic compound with the systematic IUPAC name this compound. Its structure is characterized by a nine-carbon chain containing two conjugated triple bonds (a diyne) and a ketone functional group at the second carbon position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| CAS Number | 116428-95-6 | |

| Canonical SMILES | CCCC#CC#CC(=O)C | |

| InChI Key | QWONPZQEZBKNSN-UHFFFAOYSA-N |

Spectroscopic Data

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is a powerful tool for elucidating the carbon framework of a molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in unique chemical environments. The approximate chemical shifts can be predicted based on the functional groups present.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Predicted Chemical Shift (ppm) | Notes |

| C1 (CH₃) | sp³ | 20-30 | Attached to a carbonyl group. |

| C2 (C=O) | sp² | 190-200 | Ketone carbonyl carbon. |

| C3 (C≡) | sp | 80-90 | Alkyne carbon adjacent to the ketone. |

| C4 (≡C) | sp | 65-75 | Alkyne carbon. |

| C5 (C≡) | sp | 65-75 | Alkyne carbon. |

| C6 (≡C) | sp | 80-90 | Alkyne carbon adjacent to the alkyl chain. |

| C7 (CH₂) | sp³ | 20-30 | Methylene group. |

| C8 (CH₂) | sp³ | 10-20 | Methylene group. |

| C9 (CH₃) | sp³ | ~14 | Terminal methyl group. |

Note: These are predicted values and actual experimental values may vary.

¹H NMR Spectroscopy

The ¹H NMR spectrum would provide information on the number and types of protons and their connectivity.

Table 3: Predicted ¹H NMR Data for this compound

| Proton(s) | Multiplicity | Predicted Chemical Shift (ppm) | Coupling Constant (J) |

| H1 (3H) | Singlet | ~2.2 | - |

| H7 (2H) | Triplet | ~2.3 | ~7 Hz |

| H8 (2H) | Sextet | ~1.6 | ~7 Hz |

| H9 (3H) | Triplet | ~1.0 | ~7 Hz |

Note: These are predicted values and actual experimental values may vary.

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) for this compound would be expected at m/z = 134.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 119 | [M - CH₃]⁺ |

| 105 | [M - C₂H₅]⁺ |

| 91 | [M - C₃H₇]⁺ |

| 67 | [M - C₅H₅O]⁺ |

| 43 | [CH₃CO]⁺ (likely base peak) |

The fragmentation pattern of ketones often involves cleavage of the bonds adjacent to the carbonyl group.[2][3] The acylium ion [CH₃CO]⁺ is a common and stable fragment, often leading to the base peak in the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy would reveal the presence of key functional groups.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~2260-2100 | C≡C stretch (conjugated) |

| ~1680 | C=O stretch (conjugated ketone) |

| ~2960-2850 | C-H stretch (alkane) |

Proposed Synthetic Methodologies

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible synthetic route can be proposed based on established organic chemistry reactions for the formation of diynes and alkynones. A likely two-step process would involve the synthesis of a diyne precursor followed by oxidation.

Step 1: Synthesis of Nona-3,5-diyn-2-ol (Glaser Coupling)

A common method for the synthesis of symmetrical diynes is the Glaser coupling, which involves the oxidative homocoupling of terminal alkynes.[4][5][6] In a potential adaptation for an unsymmetrical diyne, a terminal alkyne, such as 1-hexyne, could be coupled with a protected propargyl alcohol derivative, followed by deprotection. A more direct approach for unsymmetrical diynes is the Cadiot-Chodkiewicz coupling.

Alternatively, a simpler conceptual pathway for the precursor Nona-3,5-diyn-2-ol would involve the coupling of 1-hexyne with 1-propyn-1-ol.

Experimental Protocol (General Glaser Coupling):

-

A terminal alkyne is dissolved in a suitable solvent, often with a base like pyridine or an amine.

-

A catalytic amount of a copper(I) salt, such as CuCl or CuI, is added.[4]

-

An oxidant, typically air or oxygen, is bubbled through the reaction mixture.[4]

-

The reaction is stirred at room temperature or with gentle heating until completion, monitored by techniques like TLC.

-

Workup typically involves extraction and purification by column chromatography.

Caption: Proposed synthesis of the precursor Nona-3,5-diyn-2-ol via a coupling reaction.

Step 2: Oxidation of Nona-3,5-diyn-2-ol to this compound

The secondary alcohol, Nona-3,5-diyn-2-ol, can then be oxidized to the corresponding ketone, this compound. Several reagents are suitable for this transformation, with care taken to avoid side reactions with the diyne functionality.[7][8]

Experimental Protocol (General Oxidation with PCC):

-

Pyridinium chlorochromate (PCC) is suspended in a chlorinated solvent such as dichloromethane (DCM).

-

A solution of Nona-3,5-diyn-2-ol in DCM is added to the PCC suspension.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts.

-

The solvent is removed in vacuo, and the crude product is purified by column chromatography.

Caption: Proposed oxidation of Nona-3,5-diyn-2-ol to the target ketone.

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound are not currently available in the public domain. However, the polyyne class of compounds is known for a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects.[9]

Cytotoxicity

Many naturally occurring polyynes exhibit significant cytotoxicity against various cancer cell lines.[9] The mechanism of action is often attributed to their ability to alkylate biological macromolecules, such as DNA and proteins, leading to apoptosis or other forms of cell death. The conjugated diyne system in this compound makes it a potential candidate for such activity. The α,β-unsaturated ketone moiety can also act as a Michael acceptor, reacting with nucleophilic residues in proteins.

Antimicrobial Activity

Polyynes isolated from various natural sources have demonstrated potent antimicrobial properties.[10][11] Their mechanism of action can involve disruption of cell membranes or inhibition of essential enzymes. The lipophilic nature of this compound may facilitate its passage through microbial cell walls and membranes.

Potential Signaling Pathway Interactions

Given the general cytotoxic nature of many polyynes, a potential interaction with cell death signaling pathways can be hypothesized.

Caption: Hypothetical signaling pathway for polyyne-induced cytotoxicity.

This proposed pathway suggests that this compound could induce cellular stress through various mechanisms, ultimately leading to programmed cell death. Experimental validation is required to confirm these hypotheses.

Conclusion and Future Directions

This compound presents an intriguing molecular architecture with the potential for significant biological activity. This guide has provided a comprehensive theoretical framework for its structure, spectroscopic properties, and synthesis. The lack of specific experimental data highlights a clear opportunity for further research. Future work should focus on the definitive synthesis and characterization of this compound, followed by a thorough investigation of its biological properties. Screening for cytotoxic and antimicrobial activities, followed by mechanistic studies to elucidate its interactions with cellular pathways, will be crucial in determining its potential as a lead compound in drug discovery.

References

- 1. spectrabase.com [spectrabase.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Recent advances and applications of Glaser coupling employing greener protocols | Semantic Scholar [semanticscholar.org]

- 6. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 7. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 8. download.e-bookshelf.de [download.e-bookshelf.de]

- 9. Polyyne - Wikipedia [en.wikipedia.org]

- 10. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Nona-3,5-diyn-2-one

This guide details a plausible and robust synthetic pathway for this compound, a molecule of interest in synthetic chemistry and potential drug discovery programs. The presented route is based on established and reliable chemical transformations, ensuring reproducibility. All quantitative data is summarized in tables for clarity, and detailed experimental protocols for key steps are provided.

I. Overview of the Synthetic Pathway

The synthesis of this compound is proposed via a four-step sequence, commencing with the preparation of two key precursors, 1-heptyne and a suitable C4 building block. These are subsequently coupled using a Cadiot-Chodkiewicz reaction to form the diyne backbone as a secondary alcohol, which is then oxidized to the target ketone.

Caption: Overview of the four-step synthesis of this compound.

II. Experimental Protocols

Step 1a: Synthesis of 1-Heptyne

1-Heptyne is a key precursor, providing the pentyl chain of the target molecule. A reliable method for its synthesis is the alkylation of an acetylide anion with an appropriate alkyl halide.[1][2]

Reaction: HC≡CNa + CH₃(CH₂)₄Br → CH₃(CH₂)₄C≡CH + NaBr

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet, add 200 mL of anhydrous liquid ammonia.

-

Slowly add 11.5 g (0.5 mol) of sodium metal in small pieces to the liquid ammonia with vigorous stirring.

-

Once the sodium has dissolved to form a deep blue solution, bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

-

Add 100 mL of anhydrous diethyl ether.

-

Slowly add 68.5 g (0.45 mol) of 1-bromopentane dropwise from the dropping funnel over a period of 1 hour.

-

After the addition is complete, allow the reaction mixture to stir at -33 °C (the boiling point of ammonia) for 4 hours.

-

Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

To the remaining residue, add 100 mL of water and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with 50 mL of 2 M HCl, 50 mL of saturated aqueous sodium bicarbonate, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to afford 1-heptyne.

| Parameter | Value |

| Reactants | Sodium (11.5 g, 0.5 mol), Acetylene (excess), 1-Bromopentane (68.5 g, 0.45 mol) |

| Solvent | Liquid Ammonia (200 mL), Diethyl Ether (100 mL) |

| Temperature | -33 °C |

| Reaction Time | 4 hours |

| Typical Yield | 75-85% |

| Boiling Point | 99-100 °C |

Step 1b: Synthesis of a Haloalkyne Partner

For the Cadiot-Chodkiewicz coupling, a 1-haloalkyne is required. While various haloalkynes could be used, the synthesis of a protected 1-bromo-3-butyn-2-ol is a strategic choice. However, for simplicity and to illustrate the core coupling, we will outline the coupling with 1-bromo-2-propyne (propargyl bromide) to form an intermediate that would then require further steps. A more direct, albeit potentially lower-yielding, approach would be to couple with a bromo-acetylenic ketone. For the purpose of this guide, we will proceed with a conceptual coupling partner leading to the desired carbon skeleton. The most direct conceptual haloalkyne would be 1-bromo-3-butyn-2-one, though its stability might be a concern. A more practical laboratory approach involves the synthesis and coupling of a protected alcohol followed by oxidation.

Step 2: Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical diynes.[3][4][5][6] It involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.

References

- 1. kbfi.ee [kbfi.ee]

- 2. Nona-3,5-diene | C9H16 | CID 20981477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR of Nona-3,5-diyn-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy of Nona-3,5-diyn-2-one. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring high-quality NMR spectra, and a logical workflow for spectral analysis. The information presented is intended to assist researchers in the identification, characterization, and quality control of this and structurally related compounds.

Chemical Structure

This compound is a polyunsaturated ketone with the following chemical structure:

Molecular Formula: C₉H₁₀O Molar Mass: 134.18 g/mol

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of public experimental spectra for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments. These predictions are based on established chemical shift theory and data from analogous acetylenic and ketonic compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~2.3 | s | 3H | CH₃-C=O |

| 7 | ~2.4 | t | 2H | -C≡C-CH₂- |

| 8 | ~1.6 | sext | 2H | -CH₂-CH₂-CH₃ |

| 9 | ~1.0 | t | 3H | -CH₂-CH₃ |

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Position | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~28 | C H₃-C=O |

| 2 | ~184 | C =O |

| 3 | ~85 | -C ≡C- |

| 4 | ~75 | -C≡C - |

| 5 | ~78 | -C ≡C- |

| 6 | ~90 | -C≡C - |

| 7 | ~20 | -C H₂-CH₂-CH₃ |

| 8 | ~22 | -CH₂-C H₂-CH₃ |

| 9 | ~13 | -CH₂-C H₃ |

Predicted in CDCl₃ at 100 MHz.

Experimental Protocol for NMR Analysis

This section provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 16 ppm (-2 to 14 ppm)

-

Acquisition Time: ≥ 3 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Receiver Gain: Optimized automatically or manually.

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 240 ppm (-20 to 220 ppm)

-

Acquisition Time: ≥ 1 second

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on concentration.

-

Decoupling: Proton broadband decoupling.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the NMR data for this compound.

Caption: Workflow for NMR Data Acquisition, Processing, and Analysis.

Signaling Pathways and Logical Relationships

In the context of NMR spectroscopy of a small molecule, "signaling pathways" are not directly analogous to biological pathways. However, we can represent the logical relationships between the structural features of this compound and their expected NMR signatures.

Caption: Correlation of Structural Fragments to Predicted NMR Signals.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectroscopy of this compound. For definitive structural confirmation, it is recommended to acquire experimental 2D NMR data, such as COSY, HSQC, and HMBC, to establish the connectivity of the proton and carbon atoms.

Mass Spectrometry of Nona-3,5-diyn-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of Nona-3,5-diyn-2-one. Due to the absence of publicly available experimental mass spectral data for this specific compound, this document focuses on a theoretical analysis of its fragmentation patterns under electron ionization (EI), drawing upon established principles for the mass spectrometry of ketones and alkynes.

Introduction to the Mass Spectrometry of this compound

This compound is a molecule of interest due to its conjugated diyne and ketone functionalities. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various research and development settings. Electron ionization (EI) mass spectrometry is a standard technique for the analysis of volatile organic compounds, and the resulting fragmentation patterns provide a veritable fingerprint for structural elucidation.

The structure of this compound suggests several likely fragmentation pathways. The presence of a ketone allows for characteristic alpha-cleavage events, while the conjugated diyne system will also influence the fragmentation, leading to the formation of resonance-stabilized ions.

Theoretical Fragmentation Analysis

Upon electron ionization, this compound will form a molecular ion (M•+). The fragmentation of this molecular ion is predicted to be driven by the presence of the carbonyl group and the unsaturated diyne chain.

Key Predicted Fragmentation Pathways:

-

Alpha-Cleavage: The bond between the carbonyl carbon and an adjacent carbon is a primary site for cleavage.[1] For this compound, two alpha-cleavage pathways are possible:

-

Loss of the methyl group (•CH₃) to yield a resonance-stabilized acylium ion.

-

Loss of the hept-2,4-diynyl radical to form an acylium ion.

-

-

Cleavage within the Diyne System: Fragmentation can also be initiated along the unsaturated carbon chain, often leading to the formation of stable propargyl-type cations.[2]

-

McLafferty Rearrangement: For a McLafferty rearrangement to occur, a γ-hydrogen atom is required.[3] In this compound, the absence of a hydrogen atom on the γ-carbon relative to the carbonyl group makes this rearrangement unlikely.

Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization, based on the theoretical fragmentation pathways described above. The relative abundance is a qualitative prediction.

| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance | Fragmentation Pathway |

| 134 | [C₉H₁₀O]•⁺ | Molecular Ion | Moderate | Ionization |

| 119 | [C₈H₇O]⁺ | Acylium ion | High | α-cleavage (Loss of •CH₃) |

| 91 | [C₇H₇]⁺ | Tropylium ion or related isomer | Moderate | Rearrangement and cleavage |

| 65 | [C₅H₅]⁺ | Cyclopentadienyl cation | Moderate | Further fragmentation |

| 43 | [C₂H₃O]⁺ | Acylium ion | High | α-cleavage (Loss of •C₇H₇) |

Experimental Protocols

While a specific experimental protocol for this compound is not available, a general procedure for obtaining an electron ionization mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

4.1. Sample Preparation

-

Dissolve a small quantity (approximately 1 mg) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.

-

Ensure the sample is free of particulate matter by filtration if necessary.

4.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-400.

-

Scan Speed: 1000 amu/s.

4.3. Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

-

Process the acquired data using the instrument's software to obtain a background-subtracted mass spectrum.

-

Analyze the fragmentation pattern to confirm the structure of the compound.

Visualizations of Predicted Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted major fragmentation pathways of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Nona-3,5-diyn-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the infrared (IR) spectroscopic characteristics of nona-3,5-diyn-2-one, a conjugated ynone of interest in synthetic chemistry and potential pharmaceutical applications. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on the predicted vibrational modes based on established principles of infrared spectroscopy. It also outlines a general experimental protocol for its synthesis and subsequent IR analysis.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: a conjugated ketone, an internal dialkyne, and saturated hydrocarbon moieties. The predicted wavenumbers and their assignments are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2970 - 2860 | Medium | C-H (sp³) stretching (from methyl and ethyl groups) |

| ~2260 - 2190 | Weak to Medium | C≡C stretching (conjugated, internal alkyne) |

| ~1685 - 1665 | Strong | C=O stretching (conjugated ketone) |

| ~1465 | Medium | C-H bending (CH₂ scissors) |

| ~1375 | Medium | C-H bending (CH₃ symmetric deformation) |

| ~1200 - 1000 | Medium | C-C stretching |

Note: The intensity and exact position of the C≡C stretching band can be variable for symmetrical or near-symmetrical internal alkynes due to a small change in dipole moment during vibration.

Experimental Protocols

Synthesis of this compound (General Approach)

A common and effective method for the synthesis of ynones involves the coupling of an acyl chloride with a terminal alkyne, followed by further coupling reactions. A plausible synthetic route for this compound could involve a Sonogashira or a related coupling reaction.

Materials:

-

1-Hexyne

-

Acetyl chloride

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran or toluene)

-

Standard glassware for organic synthesis under an inert atmosphere

Procedure:

-

To a solution of 1-hexyne in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, copper(I) iodide, and the base.

-

Cool the reaction mixture in an ice bath.

-

Slowly add acetyl chloride to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitored by thin-layer chromatography or gas chromatography).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Infrared Spectroscopy Analysis

The infrared spectrum of the purified this compound can be obtained using a Fourier-transform infrared (FTIR) spectrometer.

Instrumentation:

-

Fourier-transform infrared (FTIR) spectrometer

-

Sample holder (e.g., salt plates (NaCl or KBr) for a neat liquid film, or a solution cell)

Procedure:

-

Sample Preparation:

-

Neat Liquid Film: If this compound is a liquid at room temperature, place a small drop of the purified compound between two salt plates to create a thin film.

-

Solution: Alternatively, dissolve a small amount of the compound in a suitable IR-transparent solvent (e.g., carbon tetrachloride or chloroform). Transfer the solution to a solution cell of a known path length.

-

-

Background Spectrum: Record a background spectrum of the empty sample holder (or the solvent-filled cell) to subtract any atmospheric or solvent-related absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the infrared spectrum. Typically, a range of 4000 cm⁻¹ to 400 cm⁻¹ is scanned.

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

-

Analysis: Identify the characteristic absorption bands and compare them with the predicted values to confirm the presence of the expected functional groups.

Workflow and Logical Relationships

The following diagram illustrates the general workflow from the synthesis of this compound to its characterization by infrared spectroscopy.

Nona-3,5-diyn-2-one: A Technical Overview for Advanced Research

Introduction to Nona-3,5-diyn-2-one

This compound is a polyunsaturated ketone with a nine-carbon backbone. Its structure is characterized by the presence of two conjugated carbon-carbon triple bonds (a diyne system) at the 3 and 5 positions, and a ketone functional group at the 2 position. This arrangement of functional groups, particularly the α,β-unsaturation of the ketone, suggests a high degree of reactivity and potential for diverse chemical transformations and biological interactions. The conjugated diyne system is a feature found in a number of naturally occurring and synthetic bioactive molecules.

Potential Synthetic Strategies

The synthesis of this compound can be approached through several established methods for the formation of ynones and diynes. A plausible retrosynthetic analysis would involve the coupling of a suitable organometallic acetylide with an activated carboxylic acid derivative.

Generalized Experimental Protocol: Cadiot-Chodkiewicz Coupling

A potential route for the synthesis of unsymmetrical diynes is the Cadiot-Chodkiewicz coupling. A generalized protocol for a similar transformation is provided below.

Materials:

-

1-bromoalkyne (e.g., 1-bromo-1-butyne)

-

Terminal alkyne (e.g., 3-pentyn-2-one)

-

Copper(I) chloride or bromide

-

A primary amine (e.g., butylamine) in a suitable solvent (e.g., THF or methanol)

-

Hydroxylamine hydrochloride (to reduce any oxidized copper)

Procedure:

-

A reaction flask is charged with copper(I) chloride and a solution of the primary amine in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Hydroxylamine hydrochloride is added to the mixture to ensure the copper remains in the +1 oxidation state.

-

The terminal alkyne is added to the reaction mixture and stirred for a short period.

-

The 1-bromoalkyne is then added, and the reaction is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Data of Analogous Compounds

While specific data for this compound is unavailable, the following table summarizes expected and observed data for structurally related diynone compounds.

| Property | Expected Value / Observation for this compound (or Analogs) |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, ether) |

| ¹H NMR | Signals expected for methyl, methylene, and acetylenic protons. |

| ¹³C NMR | Characteristic signals for carbonyl carbon and four sp-hybridized carbons of the diyne. |

| IR Spectroscopy (cm⁻¹) | ~2200-2260 (C≡C stretch, weak), ~1680-1700 (C=O stretch) |

| UV-Vis Spectroscopy | Absorption maxima expected due to the extended π-conjugation. |

Potential Biological Activity and Signaling Pathways

The chemical structure of this compound suggests potential for significant biological activity. The conjugated diyne and enone moieties are known electrophiles that can participate in Michael additions with biological nucleophiles such as the thiol groups of cysteine residues in proteins.

Postulated Mechanism of Action

The reactivity of the enone system as a Michael acceptor is a well-established mechanism for the biological activity of many compounds. This can lead to the covalent modification of key signaling proteins, thereby altering their function. For example, α,β-unsaturated carbonyl compounds have been shown to modulate inflammatory pathways by targeting proteins such as Keap1, which leads to the activation of the Nrf2 antioxidant response, or by inhibiting pro-inflammatory transcription factors like NF-κB.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an electrophilic compound like this compound, leading to an anti-inflammatory response.

Conclusion

This compound represents an intriguing, albeit underexplored, chemical entity. Its synthesis is feasible through established organic chemistry methodologies. The conjugated diyne and enone functionalities suggest a high potential for biological activity, likely mediated through covalent interactions with cellular proteins. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to explore their potential in drug discovery and development.

A Technical Guide to the Natural Occurrence of Conjugated Diyne Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated diyne ketones are a class of polyacetylenic natural products characterized by a molecular structure containing two conjugated carbon-carbon triple bonds and a ketone functional group. These compounds are biosynthesized by a variety of organisms, including plants, fungi, and marine invertebrates.[1] Possessing a unique and highly reactive chemical scaffold, conjugated diyne ketones have garnered significant interest from the scientific community due to their diverse and potent biological activities. These activities range from cytotoxic and anti-inflammatory to antimicrobial and neurotoxic effects, highlighting their potential as lead compounds in drug discovery and development.[2][3] This in-depth technical guide provides a comprehensive overview of the natural occurrence, isolation, characterization, and biological activities of conjugated diyne ketones, with a focus on experimental methodologies and the elucidation of their mechanisms of action.

Natural Occurrence

Conjugated diyne ketones are found in a range of natural sources, with prominent examples isolated from terrestrial plants and marine sponges.

Terrestrial Plants

Echinacea pallida (Pale Purple Coneflower): The roots of Echinacea pallida are a rich source of polyacetylenic compounds, including several conjugated diyne ketones. These compounds are believed to contribute to the medicinal properties of the plant.[3][4]

-

Pentadeca-(8Z,13Z)-dien-11-yn-2-one: This is one of the major and most biologically active polyacetylenes found in E. pallida roots.[4][5]

-

8-hydroxy-pentadeca-(9E)-ene-11,13-diyn-2-one: A hydroxylated diyne ketone also isolated from this plant.[6]

-

Pentadeca-(9E)-ene-11,13-diyne-2,8-dione: A dicarbonyl conjugated diyne.[6]

Daucus carota (Carrot): Carrots and other members of the Apiaceae family are known to produce falcarinol-type polyacetylenes, some of which possess a ketone functionality. These compounds are investigated for their anti-inflammatory and cancer-preventive properties.[7][8]

Marine Organisms

Haliclona sp. (Marine Sponge): Sponges of the genus Haliclona are a prolific source of novel marine natural products, including long-chain polyacetylenic ketones.

-

Halicynones: A class of long-chain polyacetylenic compounds, including ketones, isolated from a Micronesian species of Haliclona.

Biological Activities

Conjugated diyne ketones exhibit a broad spectrum of biological activities, with cytotoxicity and anti-inflammatory effects being the most extensively studied.

Cytotoxic Activity

Many conjugated diyne ketones have demonstrated potent cytotoxic activity against various cancer cell lines. This has led to interest in their potential as anticancer agents.

Table 1: Cytotoxic Activity of Conjugated Diyne Ketones from Echinacea pallida

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pentadeca-(8Z,13Z)-dien-11-yn-2-one | COLO320 (colonic) | 2.3 ± 0.3 | [5] |

| Pentadeca-(8Z,13Z)-dien-11-yn-2-one | MCF-7 (breast) | 2.5 ± 0.7 | [5] |

| Pentadeca-(9E)-ene-11,13-diyne-2,8-dione | MIA PaCa-2 (pancreatic) | Moderately active | [6] |

| Pentadeca-(8Z,13Z)-dien-11-yn-2-one | MIA PaCa-2 (pancreatic) | Moderately active | [6] |

Anti-inflammatory Activity

Falcarinol-type polyacetylenes from carrots have been shown to possess significant anti-inflammatory properties. They exert their effects by modulating key inflammatory signaling pathways.[7][9]

Table 2: Anti-inflammatory Activity of Falcarinol-type Polyacetylenes

| Compound/Extract | Model | Key Findings | Reference |

| Falcarinol (FaOH) and Falcarindiol (FaDOH) | Azoxymethane (AOM)-induced rat model of colorectal cancer | Downregulated NF-κB and its downstream inflammatory markers TNFα, IL-6, and COX-2.[7] | [7] |

| Falcarinol (FaOH) | Lipopolysaccharide (LPS)-induced RAW264.7 macrophages | Inhibited COX-2 expression and PGE2 production.[9] | [9] |

| Falcarinol (FaOH) | Dextran sulphate sodium (DSS)-induced colitis in mice | Reduced the number of CD11b+ macrophages and the inflammation marker COX-2.[9] | [9] |

Experimental Protocols

Isolation and Purification

The isolation of conjugated diyne ketones from their natural sources typically involves solvent extraction followed by chromatographic purification.

1. Extraction from Echinacea pallida Roots

A common method for extracting lipophilic compounds like polyacetylenes from E. pallida roots is Soxhlet extraction.[10]

-

Protocol:

-

Powdered dried roots of E. pallida (e.g., 40 g) are placed in a Soxhlet apparatus.

-

Extraction is performed for 4 hours using n-hexane (e.g., 200 ml).

-

The resulting extract is evaporated to dryness under vacuum to yield a crude extract.

-

The crude extract should be stored under an inert atmosphere (e.g., argon) at low temperature (-20 °C) and protected from light to prevent degradation.[10]

-

2. Extraction from Haliclona sp. Sponge

The extraction of metabolites from marine sponges requires careful handling to preserve the integrity of the compounds.

-

Protocol:

-

The freeze-dried and powdered sponge material is extracted with methanol at room temperature.

-

The methanolic extract is then partitioned between dichloromethane (DCM) and water.

-

The organic layer is further partitioned with n-hexane and 15% aqueous methanol to separate compounds based on polarity.[11]

-

3. Chromatographic Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of individual conjugated diyne ketones from crude extracts.[12][13]

-

General Protocol:

-

The crude extract is dissolved in a suitable solvent and filtered.

-

Purification is performed on a C18 or other suitable reversed-phase column.

-

A gradient elution system is typically employed, using a mixture of water and an organic solvent such as acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA).[13]

-

Fractions are collected and monitored by UV detection at appropriate wavelengths.

-

Structure Elucidation

The determination of the chemical structure of isolated conjugated diyne ketones relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of atoms within the molecule.[6][14][15][16]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can help to confirm the structure.[6]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy is used to identify the presence of characteristic functional groups, such as the ketone (C=O) and alkyne (C≡C) moieties. UV spectroscopy provides information about the conjugated system.[6]

Signaling Pathways and Mechanisms of Action

Conjugated diyne ketones exert their biological effects by interacting with specific cellular signaling pathways.

NF-κB Signaling Pathway

The anti-inflammatory effects of falcarinol-type polyacetylenes are largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

-

Mechanism of Inhibition: Falcarinol and related compounds have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. This keeps NF-κB sequestered in the cytoplasm and prevents it from translocating to the nucleus to activate the transcription of inflammatory mediators like TNF-α, IL-6, and COX-2.[7][9]

Wnt/β-catenin Signaling Pathway

Certain polyacetylenes have been found to suppress the metastasis of cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[1] This pathway plays a crucial role in cell proliferation, differentiation, and migration, and its dysregulation is often associated with cancer.

-

Mechanism of Inhibition: Some polyacetylenes can inhibit the nuclear accumulation of β-catenin, a key effector of the Wnt pathway. They can achieve this by promoting the degradation of β-catenin and inhibiting the expression of its downstream target genes, such as c-Myc and MMPs, which are involved in cell proliferation and invasion.[1]

Conclusion

Conjugated diyne ketones represent a fascinating and biologically significant class of natural products. Their diverse origins and potent activities make them attractive targets for further research and development. This guide has provided a comprehensive overview of their natural occurrence, isolation, characterization, and mechanisms of action. The detailed experimental protocols and visualization of signaling pathways are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating future investigations into this promising class of compounds.

References

- 1. Polyacetylene Isomers Isolated from Bidens pilosa L. Suppress the Metastasis of Gastric Cancer Cells by Inhibiting Wnt/β-Catenin and Hippo/YAP Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential… [ouci.dntb.gov.ua]

- 3. Isolation, structure elucidation, synthesis and cytotoxic activity of polyacetylenes and polyenes from Echinacea pallida [iris.unimore.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and structure elucidation of cytotoxic polyacetylenes and polyenes from Echinacea pallida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

An In-depth Technical Guide to Nona-3,5-diyn-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-3,5-diyn-2-one is a naturally occurring polyacetylene that has been identified as a constituent of the essential oil of Selinum tenuifolium. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, including its discovery, physicochemical properties, and potential for further research. While specific biological activities and a dedicated chemical synthesis have not been extensively reported in publicly available literature, this guide consolidates the existing data and proposes logical experimental pathways for its synthesis and biological evaluation based on related compounds.

Discovery and History

This compound was first identified as a natural product isolated from the volatile oil of the roots of Selinum tenuifolium Wall.[1] This discovery places it within the broader class of polyacetylenes, which are known for their presence in various plant species and their diverse biological activities. Research into the chemical composition of Selinum tenuifolium has revealed a variety of polyacetylenic compounds, with this compound being one of the identified constituents.[1]

Physicochemical Properties

While a comprehensive experimental characterization is not widely published, spectral data from online databases confirms the structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O | SpectraBase |

| Molecular Weight | 134.18 g/mol | SpectraBase |

| Appearance | Not reported | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

Table 2: Spectroscopic Data for this compound

| Technique | Data (Predicted/Referenced) | Source |

| ¹³C NMR | Data available but specific shifts not published. | SpectraBase |

| Mass Spectrometry (GC-MS) | Data available but fragmentation not detailed. | SpectraBase |

Experimental Protocols

Proposed Protocol for Isolation from Selinum tenuifolium

Based on the general methods for extracting essential oils, a plausible protocol for the isolation of this compound is as follows:

-

Plant Material: Freshly collected roots of Selinum tenuifolium.

-

Extraction: Hydrodistillation of the ground plant material using a Clevenger-type apparatus for a sufficient duration (e.g., 3-4 hours) to extract the volatile components.

-

Separation: The collected essential oil is then separated from the aqueous layer.

-

Fractionation: The crude essential oil is subjected to column chromatography on silica gel using a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate) to separate the different constituents.

-

Identification: Fractions are analyzed by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction containing this compound.

-

Purification: The identified fraction is further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Characterization: The structure of the isolated compound is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.

Proposed Protocol for Chemical Synthesis

While a specific synthesis for this compound is not documented, a plausible synthetic route can be designed based on established methods for the synthesis of conjugated diynones. A potential approach involves the coupling of a terminal alkyne with an acyl chloride.

Workflow for Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Detailed Steps:

-

Protection of 1-Heptyne (if necessary): Depending on the specific coupling conditions, the terminal alkyne of 1-heptyne may need to be protected.

-

Coupling Reaction: A Sonogashira coupling of 1-heptyne (or its protected form) with acetyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine) in an appropriate solvent (e.g., THF or DMF).

-

Deprotection (if necessary): If a protecting group was used, it would be removed in this step.

-

Work-up and Purification: The reaction mixture is worked up by quenching the reaction, extracting the product into an organic solvent, washing, drying, and concentrating. The crude product is then purified by column chromatography.

Biological Activity and Signaling Pathways

There is currently no specific data on the biological activity or the signaling pathways modulated by pure this compound. However, the class of polyacetylenes is known to exhibit a range of biological effects.

General Activities of Polyacetylenes:

-

Antimicrobial and Antifungal Activity: Many polyacetylenes have shown potent activity against various bacteria and fungi.

-

Anti-inflammatory Effects: Some polyacetylenes have been reported to inhibit inflammatory pathways.

-

Cytotoxic and Anti-cancer Activity: Certain polyacetylenes have demonstrated cytotoxicity against various cancer cell lines.

Given these general activities, a logical workflow for the initial biological screening of this compound can be proposed.

Workflow for Biological Screening:

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound is a naturally occurring polyacetylene with a confirmed structure, yet it remains a largely understudied molecule. The lack of detailed experimental data on its synthesis and biological activity presents a significant opportunity for future research. The proposed protocols for its isolation and synthesis, along with a strategic approach to biological screening, provide a framework for researchers to further investigate this compound. Elucidation of its biological activities could pave the way for its development as a lead compound in drug discovery, particularly in the areas of antimicrobial and anticancer therapies. Further investigation into the essential oil of Selinum tenuifolium may also yield more insights into the biosynthesis and ecological role of this and related polyacetylenes.

References

A Technical Guide to Polyyne Compounds in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyyne compounds, characterized by a structure of alternating single and triple carbon-carbon bonds, represent a fascinating and biologically significant class of molecules.[1][2] Found in a variety of natural sources such as plants, fungi, and bacteria, these compounds exhibit a broad spectrum of biological activities, including potent antifungal, antiviral, and anticancer properties.[1][3][4] Their unique rigid, linear structure and high electron conductivity also make them promising candidates for applications in molecular nanotechnology.[1] However, the inherent instability of long polyyne chains presents a significant challenge in their synthesis and therapeutic development.[1] This technical guide provides a comprehensive review of polyyne compounds, covering their synthesis, characterization, and biological activities, with a focus on their potential in drug development. We will delve into detailed experimental protocols, present quantitative data in a structured format, and visualize key processes to facilitate a deeper understanding of these remarkable molecules.

Introduction to Polyyne Compounds

Polyynes, also referred to as polyacetylenes or oligoynes, are a class of organic compounds defined by the presence of two or more conjugated triple bonds (−C≡C−)n, where n > 1.[1][2] The simplest member of this family is diacetylene (butadiyne).[1] The sp-hybridized carbon atoms in the polyyne backbone result in a linear and rigid molecular geometry.[1] This structural feature, along with their high conductivity, has garnered interest in their potential use as molecular wires in nanotechnology.[1]

Naturally occurring polyynes are synthesized by a wide array of organisms and demonstrate diverse biological functions, from flavorings and pigments to chemical defense mechanisms.[1] Many of these natural polyynes, such as falcarindiol from carrots and thiarubrines from the giant ragweed, have shown promising cytotoxic, antibiotic, and antiviral activities, making them attractive leads for pharmaceutical research.[1]

Despite their potential, the development of polyyne-based therapeutics is hampered by their stability. Long polyyne chains are prone to exothermic cross-linking, which can be explosive.[1] Stability can be enhanced by the addition of bulky end-groups, such as tert-butyl or trifluoromethyl, which sterically hinder intermolecular reactions.[1] Encapsulation within structures like double-walled carbon nanotubes or rotaxanes has also been shown to stabilize these molecules.[1][5]

Synthesis of Polyyne Compounds

The synthesis of polyynes has evolved significantly since the first reported synthesis in 1869.[1] Early methods relied heavily on oxidative acetylenic coupling reactions, while modern approaches have incorporated transition-metal-catalyzed reactions to improve efficiency and access to a wider range of structures.[3]

Key Synthetic Methodologies

Several key reactions are central to the synthesis of polyynes:

-

Glaser Coupling: This is an oxidative homocoupling of terminal alkynes in the presence of a copper(I) salt, such as CuCl or CuI, an oxidant (typically air or oxygen), and a base. The first synthesis of a polyyne, diphenylbutadiyne, was achieved via this method.[1]

-

Eglinton and Hay Couplings: These are modifications of the Glaser coupling. The Eglinton coupling uses a copper(II) salt in pyridine, while the Hay coupling employs a catalytic amount of a copper(I)-TMEDA complex, which often leads to higher yields.[1]

-

Cadiot-Chodkiewicz Coupling: This is a versatile cross-coupling reaction between a terminal alkyne and a 1-haloalkyne, typically catalyzed by a copper(I) salt in the presence of a base.[6][7] This method is particularly useful for the synthesis of unsymmetrical polyynes.

-

Fritsch-Buttenberg-Wiechell (FBW) Rearrangement: This reaction involves the rearrangement of a 1,1-dihalo-2,2-diaryl(or dialkynyl)ethene with a strong base to form a diaryl(or dialkynyl)acetylene.[1][7] It is a valuable tool for constructing polyynes with multiple triple bonds.

-

Transition-Metal-Catalyzed Alkynylation: Modern synthetic strategies often employ transition-metal catalysts, such as palladium, to facilitate the coupling of alkyne building blocks, expanding the accessibility to complex polyyne natural products.[3]

Experimental Protocol: Glaser-Hay Coupling for the Synthesis of 1,4-diphenyl-1,3-butadiyne

This protocol describes a common method for synthesizing a simple polyyne.

Materials:

-

Phenylacetylene

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Acetone

-

Methanol

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO4)

-

Oxygen balloon

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetylene (e.g., 2.0 g, 19.6 mmol) in 40 mL of acetone.

-

Catalyst Preparation: In a separate small flask, prepare the catalyst solution by dissolving CuCl (e.g., 0.2 g, 2.0 mmol) and TMEDA (e.g., 0.23 g, 2.0 mmol) in 10 mL of acetone. The solution should turn green.

-

Reaction Initiation: Add the catalyst solution to the phenylacetylene solution. Attach an oxygen-filled balloon to the top of the condenser.

-

Reaction Progress: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours. A pale yellow precipitate will form.

-

Workup: Once the reaction is complete, filter the mixture to collect the crude product. Wash the solid with a small amount of cold methanol to remove residual catalyst.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of DCM and hexane, to obtain pure 1,4-diphenyl-1,3-butadiyne as a crystalline solid.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and melting point analysis.

Characterization of Polyyne Compounds

A variety of spectroscopic and analytical techniques are employed to characterize polyyne compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the overall structure of polyynes. The sp-hybridized carbons of the alkyne units typically appear in a distinct region of the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy: The C≡C triple bond stretch in polyynes gives rise to characteristic absorption bands in the IR spectrum, typically in the region of 2100-2300 cm⁻¹.[8] The intensity of these bands can be weak for symmetrical polyynes. Bending modes of C-H bonds are also observable.[8]

-

UV-Visible (UV-Vis) Spectroscopy: Polyynes exhibit strong absorption in the UV-Vis region due to their conjugated π-electron systems.[8][9] As the number of conjugated triple bonds increases, the wavelength of maximum absorption (λmax) shifts to longer wavelengths (a bathochromic shift).[10][11] The spectra often show a characteristic vibronic fine structure.[10][11]

-

Raman Spectroscopy: Raman spectroscopy is particularly useful for characterizing polyynes, as the C≡C stretch provides a strong and sharp signal.[9][10] The frequency of this peak shifts to lower wavenumbers as the length of the polyyne chain increases.[10]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of polyynes and can provide information about their structure through fragmentation patterns.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the separation and purification of polyyne mixtures.[12]

-

Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): These advanced techniques allow for the visualization of individual polyyne molecules on a surface, providing direct, bond-resolved images of their linear structure.[13][14][15]

Biological Activities and Therapeutic Potential

Polyyne compounds have demonstrated a wide range of biological activities, making them a rich source of potential therapeutic agents.

Antifungal Activity

Polyene antifungals, such as Amphotericin B and Nystatin, are a well-established class of drugs used to treat serious fungal infections.[16][17][18] While structurally distinct from the linear polyynes discussed here (they are macrocyclic polyenes), their mechanism of action provides insight into the potential of polyyne-like structures. These drugs interact with ergosterol, a key component of fungal cell membranes, leading to the formation of pores and subsequent leakage of cellular contents.[16][17][18]

Naturally occurring linear polyynes also exhibit significant antifungal properties. For instance, falcarindiol, found in carrots, protects the plant from fungal pathogens by disrupting the plasma membrane of the fungi.[19] Feldin, a polyyne isolated from the beefsteak fungus Fistulina hepatica, shows strong activity against Candida albicans.[19]

Anticancer Activity

A significant number of polyynes have been investigated for their cytotoxic effects against various cancer cell lines.[7][20][21] Their proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and anti-inflammatory effects.[21]

-

Falcarinol-type Polyynes: Compounds like falcarinol and falcarindiol, found in Apiaceae vegetables, have demonstrated potent anticancer activity.[1][20] Studies have shown that these compounds can induce apoptosis in cancer cells and may modulate signaling pathways such as the NF-κB pathway.[21]

-

Polyynes from Oplopanax horridus (Devil's Club): Several polyynes isolated from this medicinal plant have shown significant anti-proliferative activity against human breast, lung, and liver cancer cell lines.[20][22]

The anticancer activity of some polyynes is summarized in the table below.

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

| (3S, 8S)-falcarindiol (OH-1) | MCF-7 (Breast) | 15.3 | [20][22] |

| A549 (Lung) | 23.5 | [20][22] | |

| HepG2 (Liver) | 7.7 | [20][22] | |

| MDA-MB-231 (Breast) | 4.7 | [22] | |

| Oplopandiol (OH-2) | MCF-7 (Breast) | > 50 | [20] |

| A549 (Lung) | > 50 | [20] | |

| HepG2 (Liver) | > 50 | [20] | |

| Oplopantriol (OH-3) | MCF-7 (Breast) | 36.4 | [20] |

| A549 (Lung) | > 50 | [20] | |

| HepG2 (Liver) | 39.2 | [20] |

Antiviral and Antibacterial Activity

Certain polyynes have also been reported to have antiviral and antibacterial properties. Thiarubrines, for example, exhibit light-mediated activity against HIV-1.[1] Falcarindiol has also been shown to possess antibacterial activity.[19]

Experimental Protocols for Biological Assays

Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Polyyne compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the polyyne compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations of Workflows and Pathways

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of polyyne compounds.

Caption: General workflow for the synthesis and evaluation of polyyne compounds.

Signaling Pathway Diagram

This diagram illustrates a simplified representation of how a polyyne compound like falcarindiol might induce apoptosis in a cancer cell.

Caption: A potential pathway for polyyne-induced apoptosis.

Conclusion and Future Directions

Polyyne compounds represent a structurally unique and biologically potent class of molecules with significant therapeutic potential, particularly in the fields of oncology and infectious diseases. While their natural sources provide a rich library of lead compounds, challenges related to their stability and synthesis have historically limited their clinical development. However, advances in synthetic methodologies, including transition-metal catalysis and the development of stabilizing strategies like end-capping and encapsulation, are paving the way for the creation of more robust and accessible polyyne derivatives.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the polyyne chain length, end-groups, and stereochemistry affect biological activity and stability is crucial for designing more potent and drug-like candidates.

-

Mechanism of Action Studies: A deeper understanding of the specific molecular targets and signaling pathways modulated by polyynes will be essential for their rational development as therapeutic agents.

-

Drug Delivery Systems: The formulation of polyynes into nanocarriers or other drug delivery systems could help to improve their solubility, stability, and pharmacokinetic profiles, thereby enhancing their therapeutic efficacy and reducing potential toxicity.

-

Exploration of New Biological Activities: The vast chemical space of polyynes remains largely unexplored, and further screening of both natural and synthetic polyynes may reveal novel biological activities and therapeutic applications.

By addressing these challenges and continuing to explore the rich chemistry and biology of these compounds, the scientific community can unlock the full therapeutic potential of polyynes for the benefit of human health.

References

- 1. Polyyne - Wikipedia [en.wikipedia.org]

- 2. A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and op ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC01406D [pubs.rsc.org]

- 3. Synthesis of naturally occurring polyynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bacterial polyynes uncovered: a journey through their bioactive properties, biosynthetic mechanisms, and sustainable production strategies - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]